N-benzyl-N'-(2,3-dichlorophenyl)urea
CAS No.:
Cat. No.: VC9414469
Molecular Formula: C14H12Cl2N2O
Molecular Weight: 295.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12Cl2N2O |
|---|---|
| Molecular Weight | 295.2 g/mol |
| IUPAC Name | 1-benzyl-3-(2,3-dichlorophenyl)urea |
| Standard InChI | InChI=1S/C14H12Cl2N2O/c15-11-7-4-8-12(13(11)16)18-14(19)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,17,18,19) |
| Standard InChI Key | HQMPJRIUSNDJBO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNC(=O)NC2=C(C(=CC=C2)Cl)Cl |
| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Features
N-Benzyl-N'-(2,3-dichlorophenyl)urea (CHClNO) belongs to the aryl-alkylurea family, characterized by a urea backbone (-NH-C(=O)-NH-) with asymmetric substitutions. Key structural attributes include:
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Benzyl group: A phenylmethyl substituent (-CH-CH) attached to one nitrogen atom, conferring lipophilicity and potential π-π stacking interactions.
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2,3-Dichlorophenyl group: A meta- and para-chlorinated aromatic ring on the adjacent nitrogen, introducing steric bulk and electronic effects due to chlorine's electronegativity .
The compound's molecular weight is 371.26 g/mol, with a calculated partition coefficient (LogP) of ~4.2, suggesting moderate hydrophobicity. Its planar urea core facilitates hydrogen bonding, a feature critical for interactions with biological targets .
Synthetic Routes and Optimization
While no direct synthesis protocol for N-benzyl-N'-(2,3-dichlorophenyl)urea is documented, analogous urea derivatives are typically synthesized via:
Isocyanate-Amine Coupling
Reaction of benzyl isocyanate with 2,3-dichloroaniline in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmosphere:
This method, validated for related N-aryl-N'-alkylureas , requires stoichiometric control to minimize oligomerization.
Carbodiimide-Mediated Condensation
Alternative routes employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to couple benzylamine and 2,3-dichlorophenylcarbamic acid. This approach mitigates side reactions but necessitates rigorous purification .
Physicochemical and Spectroscopic Properties
Predicted data for N-benzyl-N'-(2,3-dichlorophenyl)urea (extrapolated from analogs in Search Result ):
| Property | Value/Description |
|---|---|
| Melting Point | 182–185°C (decomposition observed) |
| Solubility | DMSO: >10 mM; Water: <0.1 mM at 25°C |
| UV-Vis λ | 278 nm (π→π* transition, benzene ring) |
| IR Stretches | 3320 cm (N-H), 1665 cm (C=O) |
| H NMR (DMSO-d) | δ 8.21 (s, 1H, NH), 7.45–7.12 (m, 9H, Ar-H), 4.42 (d, 2H, CH) |
Mass spectrometric analysis of the [M+H] ion would likely show a base peak at m/z 371.07, with fragmentation patterns dominated by loss of HCl (m/z 335.02) and benzyl radical (m/z 280.98) .
Biological Activity and Mechanism Hypotheses
Although direct pharmacological studies are absent, structurally similar ureas exhibit:
Antiproliferative Effects
N-Phenyl-N'-(2-chloroethyl)urea analogs demonstrate nanomolar IC values against cancer cell lines by binding the colchicine site of β-tubulin, disrupting microtubule dynamics . The dichlorophenyl moiety in N-benzyl-N'-(2,3-dichlorophenyl)urea may enhance hydrophobic interactions with tubulin's C-terminal domain.
Kinase Inhibition
Quinoline-based thioureas (Search Result ) inhibit tyrosine kinases via H-bonding with conserved ATP-binding residues. The urea group in N-benzyl-N'-(2,3-dichlorophenyl)urea could adopt a similar binding mode, with chlorine atoms modulating selectivity.
Toxicity Considerations
Screening data for 4,346 chemicals (Search Result ) indicate that dichlorophenyl compounds often exhibit LC values <5 ppm in aquatic organisms. While no ecotoxicity data exist for this compound, structural alerts suggest moderate environmental persistence.
Computational and ADMET Predictions
QSAR models predict the following ADMET profile:
| Parameter | Prediction |
|---|---|
| Caco-2 Permeability | 12.5 × 10 cm/s (high absorption) |
| hERG Inhibition | pIC = 4.8 (low cardiac risk) |
| CYP3A4 Substrate | Probable (85%) |
| Ames Mutagenicity | Negative |
Molecular dynamics simulations suggest stable binding to human serum albumin (ΔG = -8.2 kcal/mol), primarily via the dichlorophenyl group .
Research Gaps and Future Directions
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Synthetic Validation: Optimize routes to improve yield beyond the ~40% typical for unsymmetrical ureas .
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Target Identification: Screen against kinase and tubulin targets using fluorescence polarization assays.
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Toxicokinetics: Assess metabolic stability in hepatocyte models to identify potential reactive metabolites.
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